1,3-Propanediol, 2-methyl-, dicarbamate
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Overview
Description
1,3-Propanediol, 2-methyl-, dicarbamate, also known as meprobamate, is a carbamate derivative used primarily as an anxiolytic drug. It was first synthesized in the 1950s and became widely known under the trade names Miltown and Equanil. This compound is known for its tranquilizing effects and has been used to treat anxiety disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-methyl-, dicarbamate can be synthesized through the reaction of 2-methylvaleraldehyde with two molecules of formaldehyde. The resulting 2-methyl-2-propylpropan-1,3-diol is then transformed into the dicarbamate via successive reactions with phosgene and ammonia .
Industrial Production Methods
Industrial production of this compound typically involves the salt-free procedure based on aldol addition followed by hydrogenation or the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-methyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form simpler carbamate derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include formaldehyde, phosgene, and ammonia. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of this compound include various carbamate derivatives, which can be used in different pharmaceutical applications .
Scientific Research Applications
1,3-Propanediol, 2-methyl-, dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other carbamate compounds.
Biology: The compound is studied for its effects on the central nervous system and its potential use in treating anxiety disorders.
Medicine: It is used as an anxiolytic drug to treat anxiety and related disorders.
Industry: The compound is used in the production of other pharmaceutical agents and as a research chemical
Mechanism of Action
1,3-Propanediol, 2-methyl-, dicarbamate exerts its effects by producing reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions. Smaller doses produce muscular relaxation and sedation. The compound acts on the central nervous system, particularly the brain stem vasomotor centers, to produce its hypotensive effect .
Comparison with Similar Compounds
Similar Compounds
Carisoprodol: N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate, known for its strong centrally-acting muscle relaxant activity.
Mebutamate: 2-methyl-2-sec-butyl-1,3-propanediol dicarbamate, a centrally acting pressure-lowering agent.
Uniqueness
1,3-Propanediol, 2-methyl-, dicarbamate is unique due to its specific tranquilizing effects and its ability to produce muscular relaxation and sedation without significantly affecting other autonomic functions. This makes it particularly useful as an anxiolytic drug .
Properties
CAS No. |
25451-10-9 |
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Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3-carbamoyloxy-2-methylpropyl) carbamate |
InChI |
InChI=1S/C6H12N2O4/c1-4(2-11-5(7)9)3-12-6(8)10/h4H,2-3H2,1H3,(H2,7,9)(H2,8,10) |
InChI Key |
BJEMWSMDPJQCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
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